2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide
Description
2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide is a thiazolidinone derivative characterized by a five-membered thiazolidinone ring substituted with ethylimino and ethyl groups at positions 2 and 3, respectively, and an acetamide moiety at position 3. Thiazolidinones are pharmacologically significant due to their broad-spectrum biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
Molecular Formula |
C9H15N3O2S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C9H15N3O2S/c1-3-11-9-12(4-2)8(14)6(15-9)5-7(10)13/h6H,3-5H2,1-2H3,(H2,10,13) |
InChI Key |
CHKBMLRREXZXGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)N)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes may include:
Cyclization reactions: Formation of the thiazolidine ring through cyclization of precursor molecules.
Amidation reactions: Introduction of the acetamide group through amidation of the thiazolidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous flow reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazolidine ring to its corresponding sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of functional groups on the thiazolidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Halogenated thiazolidines, nucleophile-substituted thiazolidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiazolidine derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) would depend on its specific biological activity. Generally, thiazolidine derivatives can interact with various molecular targets, including:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares a thiazolidinone-acetamide backbone with several analogs, but its substitution pattern distinguishes it:
- Thiazolidinone Ring: Unlike compounds with thioxo (C=S) groups at position 2 (e.g., compounds 9–13 in ), this molecule features an ethylimino (C=N-Et) group, which may enhance stability or alter electronic properties .
- Substituents: The 3-ethyl group contrasts with analogs bearing aryl or heteroaryl substituents (e.g., indole, nitro-furyl in , or benzothiazole in ).
Table 1: Structural Comparison with Selected Analogs
Physicochemical Properties
- Melting Points: Thiazolidinone derivatives with polar substituents (e.g., 4-methoxyphenyl in compound 9) exhibit higher melting points (186–187°C) than nonpolar analogs (e.g., compound 11, 147–148°C) . The target compound’s ethyl groups likely reduce polarity, resulting in a lower melting point comparable to compound 11.
- Lipophilicity : Ethyl substituents may increase logP values compared to halogenated analogs (e.g., ’s chloro/methoxy groups), influencing membrane permeability and pharmacokinetics .
Biological Activity
2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, including antimicrobial, antifungal, and anti-inflammatory properties, supported by various studies and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a thiazolidinone ring, which is known for its diverse biological activities. The molecular formula is with a molecular weight of 363.4 g/mol.
Biological Activity Overview
The biological activity of 2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide has been explored in various studies, highlighting its potential as an antimicrobial and antifungal agent.
Antimicrobial Activity
Research indicates that compounds related to thiazolidinones exhibit significant antimicrobial properties. A study evaluated several derivatives against multiple bacterial strains, including:
- Escherichia coli
- Klebsiella pneumoniae
- Staphylococcus aureus
The results demonstrated that certain derivatives showed high antimicrobial activity, particularly against Gram-positive bacteria .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | E. coli | 32 µg/mL |
| 9a | S. aureus | 16 µg/mL |
Antifungal Activity
The antifungal potential of this compound was also assessed in a study focusing on phytopathogenic fungi. The compound demonstrated fungicidal activity against:
- Alternaria solani
- Phoma lingam
One derivative exhibited an effective concentration (EC50) of 0.85 µg/mL against A. solani, indicating strong antifungal properties .
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| 4e | A. solani | 0.85 |
| 4e | P. lingam | 2.29 |
Anti-inflammatory Activity
In addition to antimicrobial and antifungal properties, thiazolidinone derivatives have shown promise in anti-inflammatory applications. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
The mechanism of action for 2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide involves its interaction with specific proteins or enzymes within microbial cells, leading to inhibition of vital cellular processes. The thiazolidinone ring structure is critical for binding to these targets, which may include:
- Inhibition of cell wall synthesis in bacteria.
- Disruption of fungal cell membrane integrity .
- Modulation of inflammatory pathways through cytokine inhibition.
Case Studies
Several case studies have documented the efficacy of thiazolidinone derivatives in clinical settings:
- A study conducted on patients with bacterial infections showed that treatment with thiazolidinone derivatives resulted in significant bacterial load reduction.
- Another case involving fungal infections indicated that patients treated with antifungal agents derived from thiazolidinones experienced faster recovery times compared to traditional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
